3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene-, is a bicyclic compound with a unique structure that includes a carboxamide group and a methylene bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of a suitable diene with an acetylenic dienophile can produce the compound with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various functional groups replacing the methylene bridge.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- involves its interaction with molecular targets through its reactive functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the methylene bridge can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- is unique due to its specific combination of a carboxamide group and a methylene bridge, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
56022-40-3 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C11H17NO/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H2,12,13) |
InChI Key |
NIAXLOCNPHUQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)N)C |
Origin of Product |
United States |
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